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Compound of Interest

Compound Name:
(S)-2-Amino-2-(4-fluoro-3-

methoxyphenyl)ethan-1-ol

CAS No.: 1213547-46-6

Cat. No.: B3222528

Get Quote

Executive Summary
Fluorinated amino alcohols represent a privileged structural motif in modern medicinal

chemistry, serving as critical pharmacophores in protease inhibitors, sphingosine-1-phosphate

(S1P) receptor modulators, and central nervous system (CNS) agents. The strategic

incorporation of fluorine into the amino alcohol scaffold does not merely act as a bioisostere for

hydrogen; it fundamentally alters the physicochemical landscape of the molecule.

This guide analyzes the biological activity of this class, focusing on the "Fluorine Effect"—the

modulation of pKa, lipophilicity, and metabolic stability. It provides actionable insights for drug

developers to leverage these compounds for optimizing binding affinity and pharmacokinetic

profiles.

The Fluorine Effect: Physicochemical Mechanisms
The biological utility of fluorinated amino alcohols stems from the unique electronic properties

of the carbon-fluorine (C-F) bond.
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pKa Modulation and Membrane Permeability
The introduction of fluorine adjacent to a basic amine (β-fluoroamine motif) significantly lowers

the pKa of the ammonium group due to the strong electron-withdrawing inductive effect (-I) of

fluorine.

Mechanism: A typical aliphatic amine has a pKa of ~10.5. Introducing a fluorine atom at the

-position can lower the pKa by 1.7–2.0 units.

Biological Impact: This reduction decreases the percentage of ionized drug at physiological

pH (7.4), enhancing passive membrane permeability and blood-brain barrier (BBB)

penetration. It also reduces lysosomal trapping (a common cause of phospholipidosis).

Metabolic Stability
Fluorine mimics the steric size of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å) but forms

a much stronger bond with carbon (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol).

Blockade: Substitution of hydrogen with fluorine at metabolic "soft spots" (e.g., benzylic

positions or positions alpha to heteroatoms) blocks Cytochrome P450-mediated oxidative

dealkylation or hydroxylation.

Conformational Control (The Gauche Effect)
In 1,2-disubstituted ethanes containing fluorine and an electron-rich heteroatom (like nitrogen

or oxygen), the molecule often adopts a gauche conformation rather than the sterically less

hindered anti conformation. This is driven by

hyperconjugation.

Application: This effect is used to pre-organize the amino alcohol pharmacophore into the

bioactive conformation required for receptor binding, minimizing the entropy penalty upon

binding.

Summary of Physicochemical Changes

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3222528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Non-Fluorinated
Amino Alcohol

Fluorinated Analog
Biological
Consequence

pKa (Amine) ~10.0 – 10.5 ~8.3 – 8.8

Improved BBB

penetration; reduced

hERG toxicity.

Lipophilicity (LogP) Moderate Increased

Enhanced membrane

permeability; altered

distribution.

Metabolic Stability
Susceptible to N-

dealkylation
High

Prolonged half-life (

); lower clearance.

Conformation Flexible Rigidified (Gauche)

Higher receptor

affinity (entropic

advantage).

Therapeutic Case Studies
Case Study A: Sphingosine-1-Phosphate (S1P) Receptor
Modulators
Sphingosine-1-phosphate (S1P) is a bioactive lipid involved in immune cell trafficking.

Analogues of sphingosine (an amino alcohol) like Fingolimod (FTY720) are used to treat

Multiple Sclerosis.[1]

Fluorination Strategy: Fluorinated analogues (e.g., Enigmol, a 1-deoxysphingosine analog)

have been developed to modulate selectivity between S1P receptor subtypes (S1P1–S1P5).

Mechanism:

Metabolic Resistance: Fluorination at the terminal alkyl chain prevents rapid degradation

by lipid oxidases.

Binding Kinetics: The introduction of a trifluoromethyl (
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) group or difluorophosphonate mimics the phosphate headgroup while preventing
hydrolysis by lipid phosphatases.

Outcome: Compounds like 1-deoxysphingosine analogs exhibit potent antiproliferative

activity in cancer cell lines by inhibiting Sphingosine Kinase (SphK), shifting the "Sphingolipid

Rheostat" toward apoptosis (cell death).

Case Study B: HIV Protease Inhibitors
In the development of next-generation HIV protease inhibitors (PIs) like GRL-08513, the amino

alcohol core is a transition-state mimetic.

Challenge: Early PIs had poor CNS penetration, allowing HIV to establish reservoirs in the

brain.

Solution: Incorporation of fluorine into the P1 or P2 ligands of the amino alcohol core.

Result: The electron-withdrawing fluorine reduced the amine pKa, significantly increasing

LogD and CNS penetration without compromising antiviral potency (

in the nanomolar range).

Visualizations
Signaling Pathway: The Sphingolipid Rheostat
This diagram illustrates how fluorinated amino alcohols (S1P analogs) intervene in the balance

between cell survival and apoptosis.
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Caption: The Sphingolipid Rheostat. Fluorinated amino alcohols modulate cell fate by inhibiting

SphK or binding S1P receptors.

Decision Logic: When to Fluorinate?
A logical workflow for medicinal chemists deciding where to introduce fluorine in an amino

alcohol scaffold.
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Caption: Strategic decision tree for fluorination to address specific liability in amino alcohol drug

candidates.

Experimental Protocols
Protocol 1: Synthesis of -Fluoro Amino Alcohols (Ring
Opening)
This is a standard method for accessing the fluorinated amino alcohol core with high

stereocontrol.

Objective: Synthesis of chiral

-fluoro amines/alcohols from aziridines. Reagents:

or Olah's Reagent (Pyridine:HF).

Preparation: Dissolve the N-activated aziridine (1.0 equiv) in anhydrous dichloromethane

(DCM) under an inert atmosphere (
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).

Addition: Cool the solution to -78°C. Slowly add the fluorinating agent (e.g.,

, 1.2 equiv) dropwise to prevent exotherms.

Reaction: Allow the mixture to warm to room temperature over 4 hours. Monitor consumption

of aziridine by TLC or LC-MS.

Quench: Quench with saturated aqueous

.

Isolation: Extract with DCM (3x), dry over

, and concentrate.

Purification: Purify via silica gel flash chromatography.

Note: The regioselectivity (attack at the more or less substituted carbon) depends on the

N-protecting group and the fluorinating reagent used.

Protocol 2: In Vitro Metabolic Stability Assay
(Microsomal)
Objective: Determine the intrinsic clearance (

) improvement of the fluorinated analog vs. the parent.

Incubation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in

phosphate buffer (pH 7.4).

Substrate: Add the test compound (fluorinated amino alcohol) to a final concentration of 1

M.

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating

system (1 mM NADPH final).

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
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Termination: Quench immediately in ice-cold acetonitrile containing an internal standard

(e.g., Tolbutamide).

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

is used to calculate

.

Validation: A successful fluorination strategy should show a

increase in

compared to the non-fluorinated parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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